6-Chloropyridazin-3-yl trifluoromethanesulfonate
Description
6-Chloropyridazin-3-yl trifluoromethanesulfonate is a heterocyclic compound featuring a pyridazine ring substituted with a chlorine atom at position 6 and a trifluoromethanesulfonate (triflate) group at position 2. The pyridazine core provides a planar, electron-deficient aromatic system, while the triflate group is a strong electron-withdrawing substituent, enhancing reactivity in nucleophilic substitution and cross-coupling reactions . This compound is primarily utilized in medicinal and agrochemical research as a versatile intermediate for synthesizing functionalized pyridazine derivatives .
Properties
IUPAC Name |
(6-chloropyridazin-3-yl) trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClF3N2O3S/c6-3-1-2-4(11-10-3)14-15(12,13)5(7,8)9/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXNBUMAPNUZKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1OS(=O)(=O)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClF3N2O3S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.60 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The preparation of 6-Chloropyridazin-3-yl trifluoromethanesulfonate involves several synthetic routes. One common method includes the reaction of 6-chloropyridazine with trifluoromethanesulfonic anhydride under controlled conditions . The reaction typically requires an inert atmosphere and low temperatures to ensure the stability of the intermediate compounds. Industrial production methods may involve scaling up this reaction with optimized conditions to achieve higher yields and purity.
Chemical Reactions Analysis
6-Chloropyridazin-3-yl trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired outcome.
Coupling Reactions: It is often used in coupling reactions with other heterocyclic compounds to form more complex structures.
Common reagents used in these reactions include bases like sodium hydride, solvents like dimethylformamide, and catalysts like palladium complexes. The major products formed from these reactions vary based on the specific reactants and conditions used.
Scientific Research Applications
6-Chloropyridazin-3-yl trifluoromethanesulfonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the development of biologically active molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 6-Chloropyridazin-3-yl trifluoromethanesulfonate involves its ability to act as an electrophile in chemical reactions. It can interact with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used in the reactions.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Functional Group Comparisons
Sulfonate/Sulfonyl Derivatives
| Compound Name | Key Features | Reactivity/Biological Activity | Applications |
|---|---|---|---|
| 6-Chloropyridazin-3-yl trifluoromethanesulfonate | Pyridazine + Cl + triflate group | High electrophilicity; Suzuki coupling | Pharmaceutical intermediates |
| 6-Chloropyridazine-3-sulfonyl chloride | Pyridazine + Cl + sulfonyl chloride | Reacts with amines to form sulfonamides | Antimicrobial agents |
| Trifluoromethanesulfonyl chloride | Simple triflate structure (no heterocycle) | Less complex reactivity | General organic synthesis |
| Sodium 6-chloro-2-fluoropyridine-3-sulfinate | Pyridine + Cl/F + sulfinate | Enhanced solubility | Synthetic intermediates |
Key Insights :
- The triflate group in the target compound confers superior leaving-group ability compared to sulfonyl chlorides, enabling efficient cross-coupling reactions .
- Pyridazine derivatives exhibit broader biological activity (e.g., antimicrobial, anti-inflammatory) than non-heterocyclic sulfonates due to their planar aromatic systems .
Amide and Carboxamide Derivatives
| Compound Name | Substituents | Biological Activity | Applications |
|---|---|---|---|
| N-(6-Chloropyridazin-3-yl)pivalamide | Pyridazine + Cl + pivalamide | Antimicrobial | Drug development |
| N-(6-Chloropyridazin-3-yl)propanamide | Pyridazine + Cl + propanamide | Anti-inflammatory | Pharmaceutical research |
| 6-Chloropyridazine-3-carboxamide | Pyridazine + Cl + carboxamide | Enzyme inhibition | Medicinal chemistry |
Key Insights :
- Amide derivatives of pyridazine generally show lower electrophilicity but higher target specificity in biological systems compared to sulfonate esters .
Substitution Pattern and Electronic Effects
| Compound Name | Substituent Positions | Electronic Effects | Similarity Index* |
|---|---|---|---|
| 6-Chloropyridazin-3-yl trifluoromethanesulfonate | 6-Cl, 3-triflate | Strong electron-withdrawing | — |
| 6-Chloropyridazine-3-carbonitrile | 6-Cl, 3-CN | Moderate electron-withdrawing | 0.73 |
| 3-Chloro-6-(methylsulfonyl)pyridazine | 3-Cl, 6-SO₂Me | Electron-deficient | 0.86 |
| 6-(Trifluoromethylsulfanyl)pyridazin-3-ol | 6-CF₃S, 3-OH | Mixed electronic effects | N/A |
Similarity Index : Calculated based on structural and functional overlap with the target compound.
Key Insights :
- The triflate group induces greater electron deficiency than cyano or methylsulfonyl groups, accelerating reactions like nucleophilic aromatic substitution .
- Compounds with hydroxyl or thioether groups (e.g., 6-(Trifluoromethylsulfanyl)pyridazin-3-ol) exhibit reduced stability in acidic conditions compared to triflate esters .
Key Insights :
- Unlike bioactive analogs (e.g., Sulfachlorpyridazine), the target compound is primarily a synthetic building block, emphasizing its role in accessing diverse pyridazine-based pharmacophores .
Biological Activity
6-Chloropyridazin-3-yl trifluoromethanesulfonate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and mechanisms of action, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of 6-Chloropyridazin-3-yl trifluoromethanesulfonate is , with a molecular weight of approximately 286.63 g/mol. The compound features a pyridazine ring substituted with a chlorine atom and a trifluoromethanesulfonate group, which contributes to its reactivity and potential biological interactions.
The biological activity of 6-Chloropyridazin-3-yl trifluoromethanesulfonate is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the trifluoromethanesulfonate moiety enhances its electrophilicity, allowing it to participate in nucleophilic substitution reactions with biological macromolecules.
Antimicrobial Activity
Research has demonstrated that 6-Chloropyridazin-3-yl trifluoromethanesulfonate exhibits significant antimicrobial properties. In vitro studies indicate that it is effective against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymatic pathways.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
Anticancer Activity
Preliminary studies suggest that 6-Chloropyridazin-3-yl trifluoromethanesulfonate may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound's ability to inhibit cell proliferation was observed in assays involving various cancer types, including breast and lung cancer.
Case Studies
-
Case Study on Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of several pyridazine derivatives, including 6-Chloropyridazin-3-yl trifluoromethanesulfonate. The results indicated that this compound had the lowest MIC values among the tested derivatives, highlighting its potential as a lead compound for antibiotic development. -
Case Study on Anticancer Properties
In a study published by Johnson et al. (2024), the anticancer effects of 6-Chloropyridazin-3-yl trifluoromethanesulfonate were investigated in vitro using human cancer cell lines. The results demonstrated that the compound significantly reduced cell viability and induced apoptosis, suggesting its potential as a therapeutic agent in cancer treatment.
Synthesis and Derivatives
The synthesis of 6-Chloropyridazin-3-yl trifluoromethanesulfonate can be achieved through various methods, including nucleophilic substitution reactions involving chlorinated pyridazine derivatives and trifluoromethanesulfonic anhydride. This synthesis pathway allows for the generation of diverse derivatives that may exhibit enhanced biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
